AM-5308

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

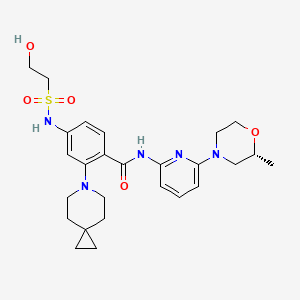

C26H35N5O5S |

|---|---|

分子量 |

529.7 g/mol |

IUPAC 名称 |

2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide |

InChI |

InChI=1S/C26H35N5O5S/c1-19-18-31(13-15-36-19)24-4-2-3-23(27-24)28-25(33)21-6-5-20(29-37(34,35)16-14-32)17-22(21)30-11-9-26(7-8-26)10-12-30/h2-6,17,19,29,32H,7-16,18H2,1H3,(H,27,28,33)/t19-/m1/s1 |

InChI 键 |

IUDCFCQNVQWCCI-LJQANCHMSA-N |

手性 SMILES |

C[C@@H]1CN(CCO1)C2=CC=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |

规范 SMILES |

CC1CN(CCO1)C2=CC=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |

产品来源 |

United States |

Foundational & Exploratory

KIF18A Inhibition by AM-5308: A Technical Guide to its Mechanism and Preclinical Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis. In chromosomally unstable (CIN) cancer cells, which are characterized by frequent errors in chromosome segregation, KIF18A is often overexpressed and becomes a critical dependency for cell survival. Inhibition of KIF18A in these cells leads to mitotic catastrophe and apoptosis, making it a promising therapeutic target. AM-5308 is a potent and selective small-molecule inhibitor of KIF18A that has demonstrated significant anti-tumor activity in preclinical models of CIN cancers, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of the KIF18A inhibition pathway by this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its preclinical efficacy.

Mechanism of Action

This compound functions by directly inhibiting the ATPase activity of the KIF18A motor domain.[1][2] This enzymatic activity is crucial for KIF18A to translocate along microtubules and regulate their dynamics at the kinetochore. By blocking ATP hydrolysis, this compound effectively stalls KIF18A, leading to a cascade of events within the mitotic machinery.

The primary consequence of KIF18A inhibition by this compound is the activation of the mitotic checkpoint (also known as the spindle assembly checkpoint).[1] This cellular surveillance mechanism ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. In the presence of this compound, the improper chromosome alignment due to KIF18A dysfunction triggers a prolonged mitotic arrest.[3] This sustained arrest ultimately leads to apoptosis and cell death, particularly in cancer cells with high levels of chromosomal instability that are heavily reliant on KIF18A for successful mitosis.[1]

Signaling Pathway and Experimental Workflow

The inhibition of KIF18A by this compound initiates a specific signaling cascade that culminates in the selective elimination of chromosomally unstable cancer cells. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating KIF18A inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Parameter | Value | Cell Line/Target | Reference |

| Kinesin-8 Microtubule ATPase Assay | IC50 | 47 nM | KIF18A | [1][2] |

| Cell Viability Assay | EC50 | 0.041 µM | MDA-MB-157 | [1] |

| Mitotic Checkpoint Activation | - | Arrests cell cycle in mitosis | MDA-MB-157, Human bone marrow cells | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Outcome | Reference |

| OVCAR-3 Xenograft (mouse) | 25 mg/kg, intraperitoneal (ip), once daily for 2 days | Inhibition of tumor growth | [1] |

Experimental Protocols

KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from standard procedures for the Promega ADP-Glo™ Kinase Assay, which is commonly used to measure the ATPase activity of kinesin motors like KIF18A.

Materials:

-

Recombinant human KIF18A protein

-

Taxol-stabilized microtubules

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, 10 µM Taxol, and 0.1 mg/mL BSA)

-

ATP

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, microtubules, and the diluted this compound.

-

Enzyme Addition: Add the recombinant KIF18A protein to each well to initiate the reaction.

-

ATP Addition: Add ATP to each well to a final concentration appropriate for the assay (e.g., the Km for ATP or a concentration that gives a robust signal).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the ATPase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition of KIF18A ATPase activity for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MDA-MB-157)

This protocol describes a typical cell viability assay using a commercially available reagent such as CellTiter-Glo® (Promega) or a similar ATP-based assay.

Materials:

-

MDA-MB-157 cells

-

Complete growth medium (e.g., Leibovitz's L-15 Medium supplemented with 10% FBS and antibiotics)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

White, opaque 96-well plates

Procedure:

-

Cell Seeding: Seed MDA-MB-157 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1] Include vehicle control (DMSO) wells.

-

Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to lyse the cells and stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent cell viability at each compound concentration. Calculate the EC50 value by fitting the data to a dose-response curve.

OVCAR-3 Xenograft Model

This protocol outlines the general steps for establishing and utilizing an OVCAR-3 xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

OVCAR-3 cells

-

Immunocompromised mice (e.g., female athymic nude mice)

-

Matrigel (or similar basement membrane matrix)

-

This compound formulation for intraperitoneal (i.p.) injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture OVCAR-3 cells to a sufficient number. On the day of inoculation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Tumor Inoculation: Subcutaneously inject the OVCAR-3 cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection according to the planned dosing schedule (e.g., once daily).[1]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Compare the tumor growth rates between the this compound-treated and vehicle control groups to determine the anti-tumor efficacy.

Conclusion

This compound is a promising KIF18A inhibitor that selectively targets the mitotic vulnerability of chromosomally unstable cancer cells. Its mechanism of action, centered on the inhibition of KIF18A's ATPase activity and subsequent activation of the mitotic checkpoint, provides a strong rationale for its development as a cancer therapeutic. The preclinical data, supported by robust in vitro and in vivo models, demonstrate its potential to effectively inhibit tumor growth in relevant cancer types. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other KIF18A inhibitors.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 3. researchgate.net [researchgate.net]

AM-5308: A Targeted Approach to Mitotic Disruption in Chromosomally Unstable Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3][4][5][6][7][8] This document provides a comprehensive technical overview of the cellular effects of this compound on mitosis, with a particular focus on its potential as a therapeutic agent for cancers characterized by chromosomal instability (CIN). This compound activates the mitotic checkpoint, leading to mitotic arrest and subsequent apoptosis in sensitive cancer cell lines.[1][2][3][4][5][9][10] Its mechanism of action is centered on the inhibition of KIF18A's microtubule-dependent ATPase activity, which is crucial for proper chromosome segregation during cell division.[1][2][3][4][5] This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the associated pathways and workflows.

Introduction

Targeting the mitotic machinery is a clinically validated strategy in oncology. However, traditional anti-mitotic agents, such as taxanes, often suffer from dose-limiting toxicities due to their impact on healthy proliferating cells.[9] The kinesin superfamily of motor proteins presents an attractive alternative set of targets due to their specialized roles in mitosis. KIF18A, a plus-end directed motor protein, plays a critical role in dampening chromosome oscillations at the metaphase plate, ensuring accurate chromosome segregation.[11]

This compound has emerged from structure-activity relationship (SAR) efforts as a late-stage, potent, and selective inhibitor of KIF18A.[9] Preclinical studies have demonstrated its efficacy in selectively killing cancer cells with high CIN, a common feature of aggressive cancers like high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[9][12][13] This targeted approach offers the potential for a wider therapeutic window compared to conventional anti-mitotic drugs.

Mechanism of Action

This compound functions by directly inhibiting the ATPase activity of the KIF18A motor domain.[1][2][3][4][5] This inhibition disrupts the normal function of KIF18A in regulating microtubule dynamics at the kinetochore, leading to a cascade of mitotic defects. The primary consequences of KIF18A inhibition by this compound include:

-

Activation of the Spindle Assembly Checkpoint (SAC): By disrupting proper chromosome alignment, this compound triggers a sustained activation of the SAC, also known as the mitotic checkpoint.[1][2][3][4][5][9][10] This prevents the cell from prematurely entering anaphase.

-

Mitotic Arrest: The prolonged SAC activation leads to a G2/M phase cell cycle arrest.[1]

-

Spindle Abnormalities: Treatment with this compound results in abnormal mitotic spindles, including multipolarity and centrosome fragmentation.[9]

-

Apoptosis: Ultimately, the sustained mitotic arrest and cellular stress induce programmed cell death (apoptosis) in cancer cells.[9]

A key finding is that cancer cell lines with CIN features show a heightened sensitivity to KIF18A inhibition.[9] This suggests that these cells have a greater dependency on KIF18A for mitotic fidelity, making them selectively vulnerable to this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Cellular Effects of this compound

| Parameter | Cell Line | Value | Reference |

| KIF18A IC50 | (Biochemical Assay) | 47 nM | [1][2][3][4][5][7] |

| Mitotic Arrest EC50 | MDA-MB-157 | 0.041 µM | [1] |

| pH3 (mitotic marker) EC50 | OVCAR-3 | Not explicitly stated, but concentration-dependent increase observed | [14] |

| Cell Growth EC50 (96h) | HeLa | ~0.1 µM | [9] |

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

| Model | Treatment | Outcome | Reference |

| OVCAR-3 Xenograft | 25 mg/kg, i.p., once daily for 2 days | Inhibition of tumor growth | [1] |

| OVCAR-3 Xenograft | 25 mg/kg | 12.7-fold increase in pH3 mitotic marker counts | [9] |

| OVCAR-3 Xenograft | Not specified | 7.1-fold increase in pH3 mitotic marker levels | [9] |

| OVCAR-8 Xenograft | Not specified | Tumor regression | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

KIF18A Motor Assay (ADP-Glo)

This assay measures the microtubule-stimulated ATPase activity of the KIF18A motor domain.

-

Reagents: Recombinant human KIF18A motor domain, microtubules, ATP, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

KIF18A motor domain is incubated with microtubules and varying concentrations of this compound in a reaction buffer containing ATP.

-

The reaction is allowed to proceed for a set time at room temperature.

-

The amount of ADP produced is quantified using the ADP-Glo™ reagent, which measures luminescence.

-

Data is normalized to DMSO controls and IC50 values are calculated.

-

Mitotic Arrest Assay (High-Content Imaging)

This assay quantifies the percentage of cells arrested in mitosis following treatment with this compound.

-

Cell Line: MDA-MB-157 or other suitable cancer cell lines.

-

Reagents: this compound, Hoechst 33342 (for DNA staining), anti-phospho-Histone H3 (Ser10) antibody (pH3, a mitotic marker), secondary antibody conjugated to a fluorophore.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a concentration range of this compound for 24-48 hours.

-

Cells are fixed, permeabilized, and stained with Hoechst 33342 and the anti-pH3 antibody.

-

Plates are imaged on a high-content imaging system.

-

The percentage of pH3-positive cells is quantified using image analysis software.

-

EC50 values are determined from the dose-response curve.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor activity of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Cell Line: OVCAR-3 or other relevant human cancer cell lines.

-

Procedure:

-

Cancer cells are implanted subcutaneously into the flanks of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

This compound is administered via intraperitoneal (i.p.) injection at the specified dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic marker analysis (e.g., pH3 staining).

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to mitotic catastrophe.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing the in vitro cellular effects of this compound.

Logical Relationship in CIN-High Cancers

Caption: Rationale for targeting KIF18A in CIN-high tumors.

Conclusion

This compound represents a promising, targeted therapeutic agent that exploits a key vulnerability in cancers with high chromosomal instability. Its selective inhibition of KIF18A leads to potent anti-mitotic effects, culminating in cancer cell death. The preclinical data strongly support its further development as a novel treatment for HGSOC, TNBC, and other CIN-driven malignancies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]

- 7. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]

- 8. KIF18A | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. embopress.org [embopress.org]

- 12. researchgate.net [researchgate.net]

- 13. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of AM-5308: A Potent KIF18A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A, a motor protein crucial for chromosome alignment during cell division. By targeting KIF18A's ATPase activity, this compound induces mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the workflows used in its evaluation.

Discovery and Optimization

This compound was identified through a medicinal chemistry campaign initiated by Amgen, starting from the initial hit compound, AM-7710, which exhibited weak inhibitory activity against KIF18A.[1] A systematic structure-activity relationship (SAR) study led to the synthesis and evaluation of a series of analogs, culminating in the discovery of this compound as a lead candidate with significantly improved potency and cellular activity.[2][3]

Structure-Activity Relationship (SAR) Highlights

The optimization from AM-7710 to this compound involved modifications to enhance binding affinity and cellular permeability. Key findings from the SAR studies indicated that specific substitutions on the core scaffold were critical for potent KIF18A inhibition.

Synthesis of this compound

While a precise, step-by-step protocol for the synthesis of this compound is not publicly disclosed, a representative synthetic route can be constructed based on the general schemes reported for its analogs.[2][3] The synthesis likely involves a multi-step sequence featuring key reactions such as nucleophilic aromatic substitution, amide coupling, and palladium-catalyzed cross-coupling reactions.

Representative Synthetic Protocol

Disclaimer: The following is a representative protocol based on published synthetic routes for analogous compounds and may not reflect the exact process used for the scaled-up synthesis of this compound.

Step 1: Synthesis of the Core Scaffold Intermediate

A suitable substituted aniline is coupled with a functionalized benzoic acid derivative via an amide bond formation reaction. This is a standard procedure in medicinal chemistry.

Step 2: Introduction of the Side Chain via Palladium-Catalyzed Cross-Coupling

The core scaffold intermediate, bearing a halide, is then subjected to a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce the requisite side chain.

Step 3: Final Modification and Purification

The final step involves any necessary deprotection or functional group manipulation, followed by purification of the final compound, this compound, typically using column chromatography and/or recrystallization to achieve high purity.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the microtubule-stimulated ATPase activity of KIF18A.[1] This inhibition disrupts the normal function of KIF18A in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, leading to improper chromosome congression and alignment at the metaphase plate.

Signaling Pathway

The primary mechanism of action of this compound is the disruption of mitotic progression, which leads to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. Prolonged activation of the SAC due to the inability of chromosomes to align properly ultimately triggers apoptotic cell death.

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, AM-7710.

| Compound | KIF18A IC50 (nM) | MDA-MB-157 Cell Growth EC50 (nM) |

| AM-7710 | ~6000 | >10000 |

| This compound | 47 | 41 |

| Data compiled from multiple sources.[1] |

| Parameter | Value |

| In Vivo Antitumor Activity | |

| Model | OVCAR-3 Xenograft |

| Dosing | 25 mg/kg, i.p. daily |

| Outcome | Significant tumor growth inhibition |

| Pharmacokinetics (Mouse) | |

| Tmax (h) | Not Reported |

| Cmax (µM) | Not Reported |

| AUC (µM·h) | Not Reported |

| In vivo data is based on qualitative descriptions in the literature. |

Experimental Protocols

KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in the KIF18A-mediated ATPase reaction.

Materials:

-

Recombinant human KIF18A protein

-

Microtubules (polymerized from tubulin)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and KIF18A protein in a 384-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values from the dose-response curves.[4][5][6][7][8]

Caption: Workflow for the KIF18A ATPase assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line (e.g., MDA-MB-157)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI)/RNase staining buffer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[9][10][11][12][13]

Mitotic Spindle Analysis by Immunofluorescence

This method is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment.

Materials:

-

Cancer cell line cultured on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with bovine serum albumin)

-

Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI for counterstaining DNA

-

Mounting medium

Procedure:

-

Treat cells grown on coverslips with this compound or DMSO for the desired time.

-

Fix the cells with PFA.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope to assess spindle morphology and chromosome alignment.[14][15][16][17]

In Vivo Antitumor Activity and Pharmacokinetic Studies

Animal Model:

-

Immunocompromised mice (e.g., nude mice) are typically used.

-

Human cancer cells (e.g., OVCAR-3) are implanted subcutaneously to establish xenograft tumors.[18][19]

Antitumor Activity Study:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered (e.g., intraperitoneally) at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and weighed.

Pharmacokinetic Study:

-

A single dose of this compound is administered to mice.

-

Blood samples are collected at various time points post-dosing.

-

The concentration of this compound in the plasma is determined using a suitable analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.

Conclusion

This compound is a promising preclinical candidate that selectively targets the mitotic kinesin KIF18A, demonstrating potent antitumor activity in chromosomally unstable cancer cell lines and in vivo models. The discovery of this compound through a focused medicinal chemistry effort highlights the potential of targeting mitotic kinesins for cancer therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and other KIF18A inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 6. carnabio.com [carnabio.com]

- 7. ulab360.com [ulab360.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Endosulfine alpha maintains spindle pole integrity by recruiting Aurora A during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Cell-Based Assay for Mitotic Spindle Orientation | Springer Nature Experiments [experiments.springernature.com]

- 17. Item - Additional file 1 of Endosulfine alpha maintains spindle pole integrity by recruiting Aurora A during mitosis - Springer Nature - Figshare [springernature.figshare.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

AM-5308: A Selective Inhibitor of KIF18A for Chromosomally Unstable Cancers

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). As a mitotic kinesin, KIF18A plays a crucial role in the precise alignment of chromosomes at the metaphase plate, a process essential for accurate chromosome segregation during cell division. In CIN cancer cells, which are often dependent on KIF18A to manage their chaotic chromosomal content, inhibition of this motor protein leads to mitotic catastrophe and selective cell death. This whitepaper provides an in-depth technical guide to AM-5308, a potent and selective small-molecule inhibitor of KIF18A. We will detail its mechanism of action, present its biochemical and cellular activity, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating KIF18A-targeted therapies.

Introduction to KIF18A and Its Role in Mitosis

KIF18A is a plus-end directed motor protein belonging to the kinesin-8 family.[1] Its primary function is to regulate the dynamics of kinetochore microtubules, thereby ensuring the proper alignment of chromosomes at the cell's equator during metaphase.[2][3] This function is critical for the satisfaction of the spindle assembly checkpoint (SAC), which ensures that all chromosomes are correctly attached to the mitotic spindle before the cell proceeds to anaphase.[4][5] While KIF18A is not essential for the viability of normal diploid cells, many cancer cells with high levels of CIN exhibit a strong dependency on KIF18A for their proliferation and survival.[2][4] This dependency presents a therapeutic window for the selective targeting of cancer cells.

This compound: A Potent and Selective KIF18A Inhibitor

This compound was identified through a medicinal chemistry campaign as a potent and selective inhibitor of the microtubule-stimulated ATPase activity of KIF18A.[6] Its discovery represents a significant advancement in the development of targeted therapies for CIN cancers.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of KIF18A's enzymatic activity and robust anti-proliferative effects in cancer cell lines characterized by chromosomal instability.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | KIF18A | IC50 | 47 nM | [7][8] |

| Cellular Assay | MDA-MB-157 | EC50 | 41 nM | [8] |

Table 2: Selectivity Profile of this compound against Other Kinesin Motors

| Kinesin Target | Parameter | Value | Reference |

| KIF19A | IC50 | 224 nM | [7] |

| CENPE | IC50 | >10 µM | [6] |

| Eg5/KIF11 | IC50 | >30 µM | [9] |

Note: A higher IC50 value indicates lower potency, thus demonstrating selectivity for KIF18A.

Mechanism of Action

This compound selectively inhibits the ATPase activity of KIF18A, which is essential for its motor function along microtubules.[8] This inhibition disrupts the proper alignment of chromosomes during mitosis, leading to the activation of the mitotic checkpoint.[8] In chromosomally unstable cancer cells, which are already under significant mitotic stress, this prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).[2][4]

Experimental Protocols

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This protocol outlines the measurement of KIF18A's ATPase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay kit.

Materials:

-

Recombinant human KIF18A protein

-

Microtubules

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM Paclitaxel, 1 mg/mL BSA)

-

ATP

-

384-well white opaque plates

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and KIF18A enzyme.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the KIF18A reaction mixture to the wells.

-

Initiate the reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Mitotic Arrest Assay

This protocol describes the assessment of mitotic arrest induced by this compound in a cancer cell line.

Materials:

-

MDA-MB-157 or other CIN cancer cell line

-

Cell culture medium and supplements

-

This compound

-

Nocodazole (positive control for mitotic arrest)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Primary antibody against Phospho-Histone H3 (Ser10) (a marker of mitosis)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, DMSO (vehicle control), or nocodazole for a specified time (e.g., 24 hours).

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific antibody binding with a suitable blocking buffer.

-

Incubate the cells with the primary antibody against Phospho-Histone H3.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of Phospho-Histone H3 positive cells to determine the mitotic index.

-

Calculate the EC50 value for mitotic arrest.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

OVCAR-3 or other suitable cancer cell line

-

Matrigel

-

This compound

-

Vehicle for in vivo administration (e.g., 20% SBE-β-CD in Saline)[8]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[10]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg, intraperitoneally, once daily) or the vehicle to the respective groups.[8]

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Experimental and Preclinical Workflow

The preclinical characterization of a selective KIF18A inhibitor like this compound typically follows a structured workflow to establish its therapeutic potential.

Conclusion

This compound is a potent and selective inhibitor of KIF18A with demonstrated anti-tumor activity in preclinical models of chromosomally unstable cancers. Its mechanism of action, which involves the targeted disruption of mitosis in cancer cells, offers a promising therapeutic strategy with a potential for a wide therapeutic window. The data and protocols presented in this whitepaper provide a comprehensive resource for the further investigation and development of this compound and other KIF18A inhibitors as novel cancer therapeutics.

References

- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]

The Function of KIF18A in Chromosomally Unstable Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromosomal instability (CIN) is a hallmark of many aggressive cancers, characterized by a high rate of gain or loss of whole chromosomes during mitosis. This inherent vulnerability of CIN cancer cells presents a unique therapeutic window. Kinesin family member 18A (KIF18A), a plus-end directed microtubule motor protein, has emerged as a critical dependency for the survival and proliferation of these chromosomally unstable tumors. While largely dispensable for normal diploid cells, KIF18A's role in dampening microtubule dynamics at the kinetochore is essential for the proper alignment and segregation of chromosomes in the chaotic mitotic environment of CIN cancer cells. Inhibition of KIF18A leads to severe mitotic defects, including prolonged mitotic arrest, multipolar spindle formation, and ultimately, apoptotic cell death, making it a highly attractive and selective target for cancer therapy. This technical guide provides an in-depth overview of the function of KIF18A in CIN cancers, quantitative data on its inhibition, detailed experimental protocols for its study, and a visual representation of its associated signaling pathways.

The Role of KIF18A in Mitosis and Its Essentiality in CIN Cancers

KIF18A is a kinesin-8 motor protein that plays a crucial role in the precise regulation of chromosome movements during mitosis.[1][2] Its primary function is to act as a microtubule depolymerase at the plus-ends of kinetochore microtubules (k-MTs), the filaments that attach to chromosomes and pull them apart.[1][2][3] By controlling the length of these microtubules, KIF18A ensures that chromosomes align properly at the metaphase plate before segregation into daughter cells.[1][3]

In normal, chromosomally stable cells, the loss of KIF18A function leads to subtle defects in chromosome alignment but does not typically prevent cell division.[4] However, the situation is drastically different in cancer cells exhibiting chromosomal instability. These cells are characterized by aberrant microtubule dynamics and a high propensity for chromosome mis-segregation.[5] In this context, KIF18A becomes essential for mitigating the catastrophic consequences of this instability.[4][5] By dampening the erratic movements of chromosomes, KIF18A allows CIN cancer cells to navigate mitosis and continue to proliferate.[1]

Inhibition or depletion of KIF18A in CIN cancer cells has been shown to cause a cascade of mitotic failures:

-

Prolonged Mitotic Arrest: The inability to properly align chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[6][7]

-

Multipolar Spindle Formation: The disruption of microtubule dynamics can lead to the formation of spindles with more than two poles, a lethal event for the cell.[5]

-

Apoptosis: The accumulation of mitotic errors and the sustained activation of the SAC ultimately trigger programmed cell death.[6][7]

This selective dependency of CIN cancer cells on KIF18A for survival forms the basis of a promising "synthetic lethal" therapeutic strategy.

Quantitative Data on KIF18A Inhibition

The development of small molecule inhibitors targeting the ATPase activity of KIF18A has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of KIF18A Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Effect | Reference |

| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 0.071 µM (IC50) | Potent anti-proliferative activity | [8] |

| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 0.068 µM (EC50, Mitotic Index) | Strong antimitotic activity | [9] |

| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 0.070 µM (EC50, Nuclear Count) | Strong anti-proliferative activity | [9] |

| VLS-1272 | JIMT-1 | CINHigh Breast Cancer | < 0.05 µM (EC50) | Anti-proliferative effect | [10] |

| AM-0277 | OVCAR-3 | High-Grade Serous Ovarian Cancer | 0.5 µM (Concentration used) | Induction of apoptosis | [6] |

| KIF18A siRNA | Multiple CIN cancer cell lines | Breast, Ovarian | >50% inhibition of cell growth | Sensitive to KIF18A loss | [6] |

Table 2: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models

| Inhibitor | Xenograft Model | Cancer Type | Dosing | Effect | Reference |

| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 10-100 mg/kg, p.o. daily for 45 days | Dose-dependent tumor growth inhibition, with 50% of animals showing lasting tumor regression and cure. | [8] |

| Lead KIF18A Inhibitor | OVCAR-3 | High-Grade Serous Ovarian Cancer | 6.25, 12.5, 25 mg/kg, i.p. daily | Dose-dependent tumor growth inhibition, with regression at the highest dose. | [9] |

| Sovilnesib (AMG-650) | Human Ovarian and Breast Tumor Models | Ovarian, Breast | Not specified | Robust anti-cancer activity with durable tumor regressions. | [11] |

| KIF18A shRNA | SMMC-7721 and HepG2 cells | Hepatocellular Carcinoma | Subcutaneous injection | Decreased tumor weight (0.201 ± 0.088 g vs 0.476 ± 0.126 g for control). | [12] |

Signaling Pathways Involving KIF18A

KIF18A expression and function are integrated into broader cellular signaling networks that are often dysregulated in cancer. Understanding these pathways provides further rationale for targeting KIF18A and may reveal opportunities for combination therapies.

JNK/c-Jun Signaling Pathway

Recent studies have identified KIF18A as a novel downstream target of the JNK1/c-Jun signaling pathway.[13][14] This pathway is frequently activated in various cancers and plays a role in cell proliferation, survival, and inflammation.

Caption: JNK/c-Jun pathway leading to KIF18A expression.

Akt Signaling Pathway

KIF18A has also been implicated in the Akt signaling pathway, a central regulator of cell survival, growth, and proliferation. In some cancer types, KIF18A expression is correlated with the activation of Akt and its downstream effectors.[15]

Caption: Correlation of KIF18A with the Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of KIF18A.

siRNA-Mediated Knockdown of KIF18A

This protocol describes the transient knockdown of KIF18A in cultured cancer cells using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest (e.g., HeLa, OVCAR-3, MDA-MB-231)

-

Complete culture medium

-

siRNA targeting KIF18A (and non-targeting control siRNA)

-

siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

6-well plates

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Preparation:

-

For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM™ I Medium in a microcentrifuge tube (Solution A).[16]

-

In a separate tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium (Solution B).[16]

-

Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.[16]

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with siRNA Transfection Medium (serum-free medium).[16]

-

Add 0.8 mL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.

-

Overlay the 1 mL mixture onto the washed cells.

-

Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[16]

-

-

Post-Transfection:

-

After the incubation period, add 1 mL of normal growth medium containing 2x the normal serum concentration without removing the transfection mixture.

-

Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., Western blot, immunofluorescence, proliferation assay). The optimal incubation time should be determined empirically.

-

Caption: Workflow for siRNA-mediated knockdown of KIF18A.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol details the staining of cells to visualize the mitotic spindle, chromosomes, and centrosomes, allowing for the analysis of mitotic defects following KIF18A inhibition.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibodies:

-

Mouse anti-α-tubulin (for microtubules)

-

Rabbit anti-pericentrin or anti-γ-tubulin (for centrosomes)

-

Human anti-centromere antibody (ACA/CREST) (for kinetochores)

-

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for DNA counterstaining)

-

Mounting medium

Procedure:

-

Fixation:

-

Wash cells briefly with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Rinse three times with PBS.[17]

-

-

Permeabilization:

-

Blocking:

-

Incubate cells with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.[17]

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Tween-20).

-

Incubate cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[17]

-

-

Secondary Antibody Incubation:

-

Wash cells three times with PBS.

-

Dilute fluorophore-conjugated secondary antibodies in antibody dilution buffer.

-

Incubate cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[17]

-

-

Counterstaining and Mounting:

-

Wash cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide using mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope.

-

Western Blotting for KIF18A and Mitotic Markers

This protocol is for the detection of KIF18A, and markers of mitosis (phospho-histone H3) and apoptosis (cleaved caspase-3) by Western blotting.

Materials:

-

Cell lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies:

-

Rabbit anti-KIF18A

-

Rabbit anti-phospho-histone H3 (Ser10)

-

Rabbit anti-cleaved caspase-3

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBS-T for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBS-T for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the signal using an imaging system.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cells cultured in an opaque-walled 96-well plate

-

CellTiter-Glo® Reagent

Procedure:

-

Equilibrate the plate of cultured cells to room temperature for approximately 30 minutes.[18]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a KIF18A inhibitor in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

CIN cancer cell line (e.g., OVCAR-3)

-

Matrigel (optional)

-

KIF18A inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.[19]

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

-

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Administer the KIF18A inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[8]

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Conclusion and Future Directions

KIF18A represents a compelling therapeutic target for the selective treatment of chromosomally unstable cancers. Its essential role in enabling the proliferation of these otherwise vulnerable cells provides a clear rationale for the development of targeted inhibitors. Preclinical data for KIF18A inhibitors like sovilnesib are promising, demonstrating potent anti-tumor activity in vitro and in vivo with a favorable safety profile.

Future research in this area will likely focus on:

-

Biomarker Development: Identifying robust biomarkers to accurately select patients with CIN tumors who are most likely to respond to KIF18A inhibition.

-

Combination Therapies: Exploring the synergistic potential of KIF18A inhibitors with other anti-cancer agents, such as PARP inhibitors or chemotherapy.[11]

-

Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to KIF18A-targeted therapies.

-

Clinical Translation: Advancing the clinical development of KIF18A inhibitors through well-designed clinical trials to establish their safety and efficacy in cancer patients.

The continued investigation of KIF18A and the development of novel therapeutic strategies targeting this key mitotic kinesin hold great promise for improving the outcomes of patients with chromosomally unstable and aggressive cancers.

References

- 1. The kinesin-8 Kif18A dampens microtubule plus-end dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sovilnesib | Kinesin inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. | BioWorld [bioworld.com]

- 10. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. volastratx.com [volastratx.com]

- 12. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. ptglab.com [ptglab.com]

- 18. OUH - Protocols [ous-research.no]

- 19. Xenograft models in immunodeficient animals : I. Nude mice: spontaneous and experimental metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Tumor Potential of AM-5308: A Technical Guide for Researchers

An In-depth Examination of a Selective KIF18A Inhibitor for Chromosomally Unstable Cancers

This technical guide provides a comprehensive overview of the anti-tumor properties of AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A. This compound has emerged as a promising therapeutic agent, particularly for cancers characterized by chromosomal instability (CIN), a common feature of aggressive and difficult-to-treat malignancies. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative data from key experiments, and explicit protocols to facilitate further investigation.

Core Mechanism of Action: Targeting Mitotic Catastrophe in CIN-Positive Cancers

This compound exerts its anti-tumor effects by specifically targeting KIF18A, a motor protein crucial for the proper alignment of chromosomes during mitosis.[1] By inhibiting the microtubule-dependent ATPase activity of KIF18A, this compound disrupts the precise regulation of chromosome congression at the metaphase plate.[1][2] This interference is particularly detrimental to cancer cells with high levels of CIN, which are already prone to errors in chromosome segregation. The inhibition of KIF18A in these vulnerable cells activates the mitotic checkpoint, leading to prolonged mitotic arrest and ultimately, cell death through a process known as mitotic catastrophe.[3][4] Notably, normal, chromosomally stable cells are significantly less sensitive to KIF18A inhibition, suggesting a favorable therapeutic window for this compound.[5]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across various assays and cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line | IC50/EC50 (nM) | Reference |

| KIF18A MT-ATPase Activity | - | 47 | [1][2] |

| KIF19A Motor Activity | - | 224 | [1] |

| Cytotoxicity (Cell Count) | MDA-MB-157 | 41 | [2] |

| Mitotic Feature (pH3) | MDA-MB-157 | - | [6] |

| Mitotic Feature (PCM Foci) | MDA-MB-157 | - | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| OVCAR-3 | This compound | 25 mg/kg, ip, once daily for 2 days | Significant inhibition | [2] |

Signaling Pathways Implicated in this compound's Action

The anti-tumor activity of this compound is intrinsically linked to the mitotic cell cycle machinery. Furthermore, the expression and activity of its target, KIF18A, are regulated by upstream signaling pathways, which may influence cellular sensitivity to the inhibitor.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Recent studies have indicated that the JNK1/c-Jun signaling pathway can activate the transcription of KIF18A, suggesting that the activity of this pathway could be a determinant of this compound sensitivity.[7][8] Additionally, KIF18A has been implicated in the regulation of the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.[6] Inhibition of KIF18A may therefore also impact this pro-survival pathway, contributing to its anti-tumor effects.

Experimental Protocols

To facilitate the replication and further exploration of this compound's properties, this section provides detailed methodologies for key experiments.

KIF18A Microtubule-Stimulated ATPase Activity Assay (ADP-Glo™)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.

Materials:

-

Recombinant human KIF18A protein

-

Microtubules

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)

-

ATP

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add assay buffer, microtubules, and the diluted this compound or DMSO control.

-

Add recombinant KIF18A protein to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Caption: Workflow for the KIF18A ATPase activity assay.

Mitotic Index Analysis using Phospho-Histone H3 (Ser10) Staining

This immunofluorescence-based assay quantifies the percentage of cells in the mitotic phase of the cell cycle.

Materials:

-

Cancer cell lines (e.g., MDA-MB-157)

-

This compound

-

Culture medium and plates

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H3 (Ser10)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA solution.

-

Incubate the cells with the primary anti-phospho-Histone H3 (Ser10) antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the number of phospho-H3 positive cells and the total number of cells (DAPI positive).

-

Calculate the mitotic index as (number of phospho-H3 positive cells / total number of cells) x 100.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

OVCAR-3 human ovarian cancer cells

-

Matrigel

-

This compound formulation for intraperitoneal (i.p.) injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant OVCAR-3 cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg, i.p.) or vehicle control according to the desired schedule.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Conclusion

This compound represents a promising, targeted therapeutic strategy for a subset of cancers characterized by chromosomal instability. Its selective mechanism of action, leading to mitotic catastrophe in CIN-positive cancer cells while sparing normal cells, offers a potential for a wide therapeutic index. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate the anti-tumor properties of this compound and to explore its full clinical potential. Continued research into the intricate signaling networks governing KIF18A and the identification of predictive biomarkers will be crucial for the successful clinical translation of this novel anti-cancer agent.

References

- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Node Attributes | Graphviz [graphviz.org]

- 4. sketchviz.com [sketchviz.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Node, Edge and Graph Attributes [bioweb.pasteur.fr]

- 8. Dot and Graphviz [sheep-thrills.net]

AM-5308: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the basic research applications of AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A. This compound has emerged as a valuable tool for investigating the mechanisms of mitosis, particularly in the context of chromosomally unstable cancers. This document provides a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its cellular effects and workflows.

Core Mechanism of Action: Targeting KIF18A in Mitosis

This compound exerts its biological effects through the specific inhibition of KIF18A, a plus-end directed motor protein belonging to the kinesin-8 family.[1][2][3] KIF18A plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[3][4]

In normal, healthy cells, the function of KIF18A is largely dispensable for cell division.[5] However, cancer cells exhibiting chromosomal instability (CIN) are particularly dependent on KIF18A to manage their chaotic chromosomal arrangements and successfully complete mitosis.[1][5][6] By inhibiting the ATPase activity of KIF18A, this compound disrupts this critical process in CIN-positive cancer cells.[2][4] This disruption leads to a cascade of events, including the activation of the mitotic checkpoint (also known as the spindle assembly checkpoint), prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][2][3] This selective cytotoxicity towards chromosomally unstable cancer cells makes this compound a compelling subject of research for targeted cancer therapies.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 47 nM | KIF18A-mediated microtubule ATPase activity | [2] |

| IC50 | 224 nM | KIF19A motor activity | [7] |

| EC50 | 0.041 µM | Mitotic arrest in MDA-MB-157 cells | [2] |

Table 1: In Vitro Potency of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MDA-MB-157 | Triple-Negative Breast Cancer | EC50 (Mitotic Arrest) | 0.041 µM | [2] |

| OVCAR-3 | Ovarian Cancer | IC50 (Anti-proliferative) | 53.3 nM | [4] |

| OVCAR-8 | Ovarian Cancer | IC50 (Anti-proliferative) | 534 nM | [4] |

Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines

| Animal Model | Treatment | Outcome | Reference |

| OVCAR-3 Xenograft (mouse) | 25 mg/kg, ip, once daily for 2 days | Inhibition of tumor growth | [2] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 7. This compound | Kif18A inhibitor | Probechem Biochemicals [probechem.com]

Methodological & Application

Application Notes and Protocols for AM-5308 ATPase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends, which is essential for proper chromosome alignment during cell division.[3][4][5] Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells.[4][6] This makes KIF18A an attractive therapeutic target in oncology. These application notes provide detailed protocols for measuring the ATPase activity of KIF18A and determining the inhibitory potential of compounds like this compound.

The primary methods for assessing KIF18A ATPase activity rely on the detection of the products of ATP hydrolysis: adenosine diphosphate (ADP) or inorganic phosphate (Pi). The two most common assay formats are the luminescence-based ADP-Glo™ assay and the colorimetric malachite green assay.

Principle of the Assays

KIF18A is a microtubule-stimulated ATPase, meaning its enzymatic activity is significantly enhanced in the presence of microtubules. The fundamental principle of the assay is to measure the rate of ATP hydrolysis by purified KIF18A in the presence of microtubules. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in ATPase activity.

-

ADP-Glo™ Assay: This is a luminescence-based assay that measures the amount of ADP produced in the ATPase reaction. The assay is performed in two steps. First, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial amount of ADP produced.

-

Malachite Green Assay: This is a colorimetric assay that detects the amount of inorganic phosphate (Pi) released during the ATPase reaction. In an acidic solution containing molybdate, Pi forms a complex with malachite green, resulting in a colored product that can be measured by absorbance.[7][8][9]

Quantitative Data Summary

The inhibitory potency of this compound against KIF18A ATPase activity is typically reported as the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | KIF18A | Microtubule-Stimulated ATPase Assay | 47 | [10][11] |

| This compound | KIF18A | Microtubule-Stimulated ATPase Assay | 30 | [12] |

Note: Variations in IC50 values can arise from differences in experimental conditions, such as enzyme and substrate concentrations, and the specific assay format used.

Mechanism of Inhibition

This compound is an ATP-non-competitive inhibitor of KIF18A.[2] Its inhibitory activity is dependent on the presence of microtubules, suggesting that this compound likely binds to the KIF18A-microtubule complex.[2] This allosteric inhibition mechanism prevents the proper conformational changes required for ATP hydrolysis and motor movement along the microtubule.

Signaling Pathway and Experimental Workflow Diagrams

Caption: KIF18A Inhibition Pathway by this compound.

Caption: General Workflow for KIF18A ATPase Assay.

Caption: Logical Relationships in the this compound ATPase Assay.

Experimental Protocols

Protocol 1: ADP-Glo™ Luminescence Assay for KIF18A ATPase Activity

This protocol is adapted from established methods for measuring KIF18A microtubule-stimulated ATPase activity.[3][5]

Materials:

-

Purified human KIF18A protein (e.g., truncated construct 1-417)

-

Taxol-stabilized microtubules (e.g., from porcine brain)

-

ATP solution

-

This compound or other test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

Assay Buffer: 15 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Tween-20, 1 µM paclitaxel

-

White, opaque 384-well assay plates

-

Multichannel pipettes or liquid handling system

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.

-

Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control wells).

-

Add 5 µL of a solution containing microtubules (final concentration of 60 µg/mL) and ATP (final concentration of 25 µM) in Assay Buffer.

-

Incubate the plate at room temperature for 10-15 minutes.

-

-

Initiate ATPase Reaction:

-

To initiate the reaction, add 2.5 µL of a solution containing KIF18A protein (final concentration of 2.5 nM) in Assay Buffer.

-

The final reaction volume will be 10 µL.

-

Incubate the plate at room temperature for a defined period, for example, 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

ADP Detection:

-